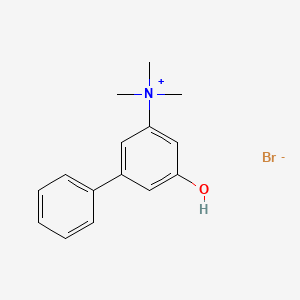
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide is a quaternary ammonium compound with a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-3-biphenylyl)trimethylammonium bromide typically involves the reaction of 5-hydroxy-3-biphenyl with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include:
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC to verify the purity and structure of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral molecule.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of neutral biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with different halides or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Hydroxy-3-biphenylyl)trimethylammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the biphenyl structure may interact with specific molecular targets, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromopentyl)trimethylammonium bromide: Another quaternary ammonium compound with a different alkyl chain length.
(3-Bromopropyl)trimethylammonium bromide: Similar structure but with a shorter alkyl chain.
Cetyltrimethylammonium bromide: A long-chain quaternary ammonium compound used as a surfactant.
Uniqueness
(5-Hydroxy-3-biphenylyl)trimethylammonium bromide is unique due to its biphenyl structure, which imparts specific chemical and biological properties not found in other quaternary ammonium compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
67011-24-9 |
|---|---|
Molekularformel |
C15H18BrNO |
Molekulargewicht |
308.21 g/mol |
IUPAC-Name |
(3-hydroxy-5-phenylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C15H17NO.BrH/c1-16(2,3)14-9-13(10-15(17)11-14)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H |
InChI-Schlüssel |
IWMCAECVHOOACG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




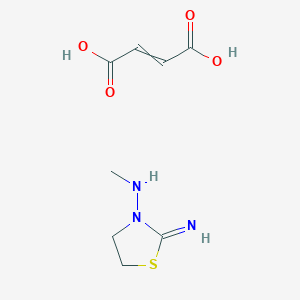
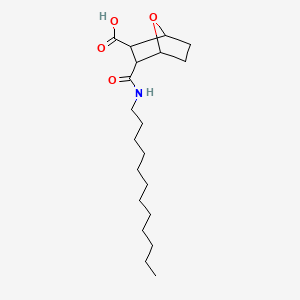
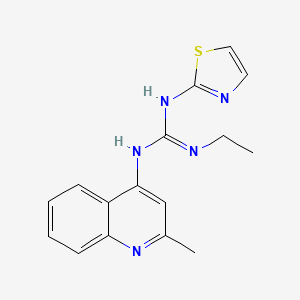
![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)

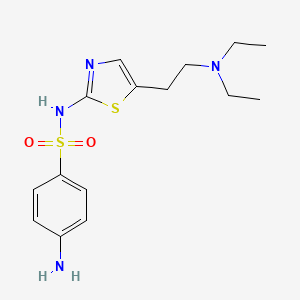

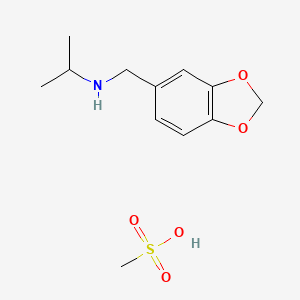
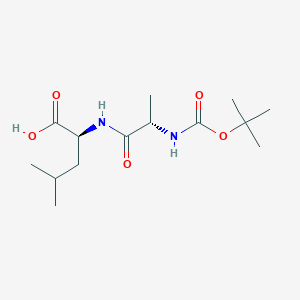

![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)

